molecular formula C21H23N3O3 B7684542 N-(2,5-dimethylphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

N-(2,5-dimethylphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Cat. No.: B7684542
M. Wt: 365.4 g/mol
InChI Key: BKUPGVFGBUAAFO-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a 1,2,4-oxadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-14-10-11-15(2)18(12-14)22-19(25)8-5-9-20-23-21(24-27-20)16-6-4-7-17(13-16)26-3/h4,6-7,10-13H,5,8-9H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUPGVFGBUAAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCCC2=NC(=NO2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and high-throughput screening of catalysts for the coupling reactions. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2,5-dimethylphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, the 1,2,4-oxadiazole ring can interact with enzymes involved in oxidative stress, potentially inhibiting their activity and reducing cellular damage.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2,5-dimethylphenyl)-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide
  • **N-(2,5-dimethylphenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]butanamide
  • **N-(2,5-dimethylphenyl)-4-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]butanamide

Uniqueness

N-(2,5-dimethylphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds that may have different substituents, such as halogens or nitro groups, leading to variations in their biological activities and applications.

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